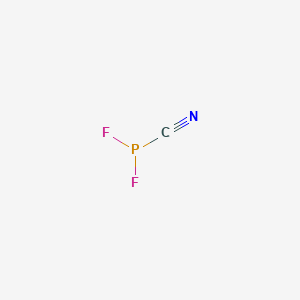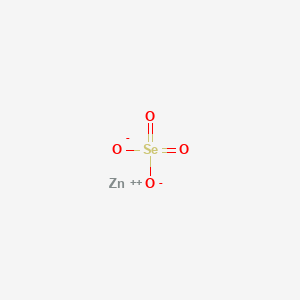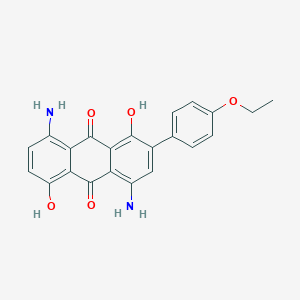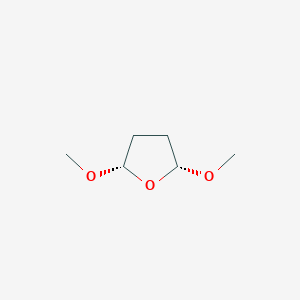![molecular formula C19H32ClNO B076423 alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride CAS No. 13562-21-5](/img/structure/B76423.png)
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride, also known as phencyclidine (PCP), is a synthetic dissociative anesthetic drug. It was first synthesized in the 1950s, and its use as an anesthetic was discontinued due to its side effects. However, PCP continued to be used recreationally, leading to its classification as a Schedule II controlled substance in the United States.
Mecanismo De Acción
PCP acts as an antagonist at the NMDA receptor, blocking the activity of glutamate, the brain's primary excitatory neurotransmitter. This leads to a reduction in the activity of neurons in the prefrontal cortex, which is involved in decision-making, planning, and social behavior.
Efectos Bioquímicos Y Fisiológicos
PCP has been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation. It also increases the release of norepinephrine and serotonin, which are involved in mood regulation. PCP has been shown to have neurotoxic effects, causing damage to neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCP has been used in laboratory experiments to study the effects of NMDA receptor blockade on behavior and brain function. Its use has allowed researchers to better understand the role of glutamate in learning and memory, as well as the underlying mechanisms of schizophrenia. However, PCP has limited use in laboratory experiments due to its neurotoxic effects and potential for abuse.
Direcciones Futuras
Future research on PCP could focus on developing safer NMDA receptor antagonists for use in laboratory experiments. Additionally, further research could be done to better understand the long-term effects of PCP use on the brain and behavior. Studies could also be conducted to investigate the potential therapeutic uses of PCP, such as in the treatment of depression or addiction.
Métodos De Síntesis
The synthesis of PCP involves the reaction of piperidine with a benzyl halide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with diethylamine to form PCP.
Aplicaciones Científicas De Investigación
PCP has been used in scientific research to study its effects on the brain and behavior. It has been found to block N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. PCP has also been used to induce schizophrenia-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disorder.
Propiedades
Número CAS |
13562-21-5 |
|---|---|
Nombre del producto |
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
Fórmula molecular |
C19H32ClNO |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-20(4-2)16-15-19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18,21H,3-4,6,9-10,13-16H2,1-2H3;1H |
Clave InChI |
IZTHVPMGJIGDKL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES canónico |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Otros números CAS |
13562-21-5 |
Sinónimos |
alpha-cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



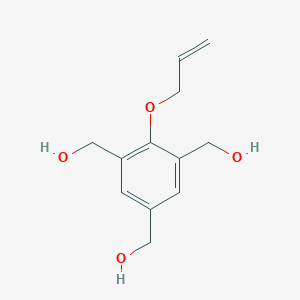

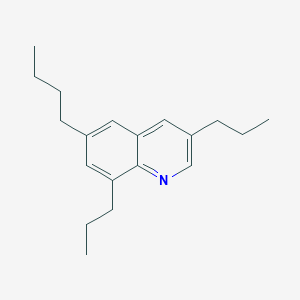
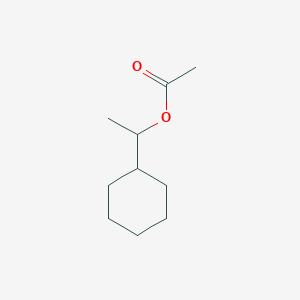
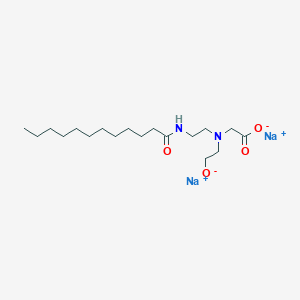
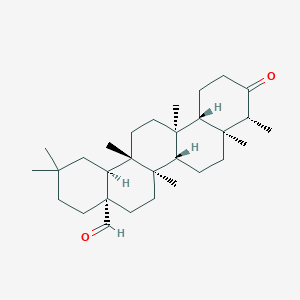
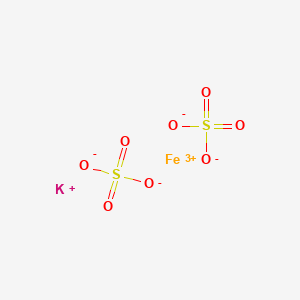
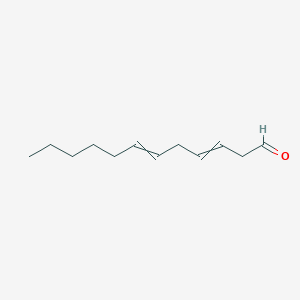
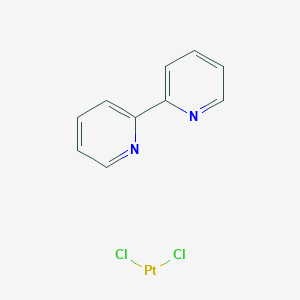
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
